3-Ethoxy-2,4-difluorophenol
Overview
Description
3-Ethoxy-2,4-difluorophenol is an organic compound with the molecular formula C8H8F2O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms attached to the benzene ring, along with a hydroxyl group (-OH). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-ethoxyphenol using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Electrophilic Aromatic Substitution: Another approach is the electrophilic aromatic substitution of 2,4-difluorophenol with ethyl iodide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Dihydroxy derivatives and other reduced forms.
Substitution: Various halogenated and alkylated phenols.
Scientific Research Applications
3-Ethoxy-2,4-difluorophenol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethoxy-2,4-difluorophenol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Ethoxy-2,4-difluorophenol is similar to other fluorinated phenols, such as 4-ethoxy-2,3-difluorophenol and 3,4-difluoro-2-ethoxyphenol. its unique arrangement of substituents on the benzene ring gives it distinct chemical properties and reactivity. These differences can influence its suitability for various applications and its behavior in chemical reactions.
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Properties
IUPAC Name |
3-ethoxy-2,4-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBSCYSXFZNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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